![molecular formula C18H13F4N3O3S B2740834 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1020252-65-6](/img/structure/B2740834.png)

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convenient method for synthesizing 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves the reaction of appropriate precursors. For instance, a study by Volovenko et al. describes the synthesis of related compounds using a tetrahydrofuranylidene derivative .

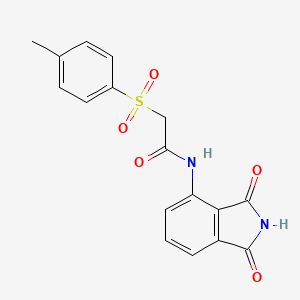

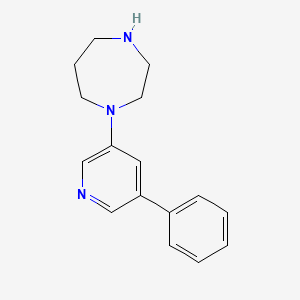

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinyl ring with a sulfanyl group and an acetamide moiety. The presence of bromophenyl and chlorophenyl substituents adds complexity to its structure .

Scientific Research Applications

Antimalarial and COVID-19 Potential

Research into derivatives of quinazolinyl sulfanyl compounds has shown promising applications in the fight against diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives, including compounds related to 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide. These compounds demonstrated significant in vitro antimalarial activity, with IC50 values of <30µM, suggesting their potential as therapeutic agents against malaria and possibly COVID-19 through molecular docking studies on SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Anticancer Properties

Quinazolinone derivatives have been investigated for their anticancer properties. Soliman et al. (2020) synthesized quinazolinone derivatives that showed potent NQO1 inducer activity in vitro. One compound, in particular, demonstrated significant radiomodulatory effects, reducing the damaging effects of gamma radiation and enhancing survival in irradiated mice, highlighting the potential of these compounds in cancer therapy and radioprotection (Soliman et al., 2020).

Antimicrobial Activity

The synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the quinazolinyl sulfanyl compound , has shown potential antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Enzyme Inhibition for Anticancer Therapy

The discovery of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) further underscores the therapeutic potential of quinazolinyl sulfanyl compounds. These derivatives showed high cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their potential as anticancer agents (Alsaid et al., 2017).

properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4N3O3S/c19-16(20)18(21,22)28-11-5-3-4-10(8-11)23-14(26)9-29-17-24-13-7-2-1-6-12(13)15(27)25-17/h1-8,16H,9H2,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWVYYALFRGRQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid](/img/structure/B2740751.png)

![5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740758.png)

![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2740759.png)